molecular formula C10H11N3O3 B8611466 N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 65369-49-5

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B8611466
CAS No.: 65369-49-5
M. Wt: 221.21 g/mol
InChI Key: OSBJCTYVPPZNBR-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)urea is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

65369-49-5

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)urea

InChI

InChI=1S/C10H11N3O3/c11-10(16)12-6-2-3-7(14)5-1-4-8(15)13-9(5)6/h2-3,14H,1,4H2,(H,13,15)(H3,11,12,16)

InChI Key

OSBJCTYVPPZNBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)O)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.7 g of 8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride was dissolved in 300 ml of water, and a solution of 4.06 g of potassium cyanide dissolved in 100 ml of water was added thereto while stirring at a temperature of 50° C. After stirring the mixture for one hour at 50° C., the precipitated crystals were recovered by filtration, washed successively with 1 l of water and methanol to obtain 8.75 g of 5-hydroxy-8-ureido-3,4-dihydrocarbostyril as colorless amorphous crystals having a melting point of 209.0°-211.2° C.
Name
8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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